molecular formula C17H15BrF2N4O3 B1684341 Binimetinib CAS No. 606143-89-9

Binimetinib

Cat. No. B1684341
M. Wt: 441.2 g/mol
InChI Key: ACWZRVQXLIRSDF-UHFFFAOYSA-N
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Description

Binimetinib, also known as Mektovi, is an uncompetitive, small molecule inhibitor of selective mitogen-activated protein kinase (MEK 1/2). It is used in combination with encorafenib to treat melanoma (skin cancer) that has spread or cannot be removed by surgery . It is only used if the melanoma cells have the BRAF V600E or V600K mutations .


Synthesis Analysis

Binimetinib was originally developed by Array Biopharma Inc. for the treatment of autoimmune diseases where it was discontinued for lack of efficacy in a Phase 2 clinical trial for rheumatoid arthritis . The synthesis of Binimetinib involves multiple steps . The process involves the use of various reagents and conditions, and the final product is obtained after crystallization .


Molecular Structure Analysis

Binimetinib is a member of the class of benzimidazoles that is 1-methyl-1H-benzimidazole which is substituted at positions 4, 5, and 6 by fluorine, (4-bromo-2-fluorophenyl)nitrilo, and N- (2-hydroxyethoxy)aminocarbonyl groups, respectively .


Chemical Reactions Analysis

Binimetinib is metabolically stable, which means it will slowly bioaccumulate after multiple doses . The metabolic stabilities were calculated using intrinsic clearance and in vitro half-life .


Physical And Chemical Properties Analysis

Binimetinib has a molecular formula of C17H15BrF2N4O3 and a molecular weight of 441.2 g/mol . It is a member of benzimidazoles, a member of bromobenzenes, a member of monofluorobenzenes, a hydroxamic acid ester and a secondary amino compound .

Scientific Research Applications

Targeted Cancer Therapy

Binimetinib has been extensively studied for its effectiveness in targeting specific mutations in cancer cells. Its applications span across different types of cancers, demonstrating its potential in personalized medicine.

  • Advanced Solid Tumors and Biliary Cancer : A phase 1 study highlighted binimetinib's manageable safety profile, target inhibition, and dose-proportional exposure, particularly noting encouraging objective responses in patients with biliary cancer (Bendell et al., 2017).
  • Metastatic Melanoma : Binimetinib, in combination with encorafenib, has shown to double the progression-free survival (PFS) compared to vemurafenib alone in patients with BRAF-mutated metastatic melanoma, marking a significant advancement in treatment options (Tran & Cohen, 2020).
  • Combination Therapy in Advanced Solid Tumors : Research on combining binimetinib with buparlisib showed promising activity in RAS/BRAF ovarian cancer, despite some intolerable toxicities, suggesting the need for alternative dosing strategies (Bardia et al., 2019).

Enhancing Immune Responses

Binimetinib has been associated with improved outcomes when pre-treated with immunotherapy, especially in advanced melanoma, indicating its potential role in enhancing immune responses against tumors (Dummer et al., 2017).

Pediatric Applications

It has shown activity with manageable toxicities in children without neurofibromatosis type 1 with progressive low-grade glioma, indicating its potential application in pediatric oncology (Robison et al., 2020).

Drug Interaction and Toxicity Studies

Studies on binimetinib have also focused on its pharmacokinetic interactions, such as its inhibitory effects on cytochrome P450 1A2, providing crucial information on drug interactions and safety profiles (Dong et al., 2021).

Safety And Hazards

Binimetinib should be used with caution. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . No overall differences in the safety or effectiveness of Binimetinib were observed in older patients as compared to younger patients .

Future Directions

Binimetinib has been evaluated in over 70 clinical trials in a variety of cancers and was FDA approved in 2018 in combination with encorafenib for the treatment of metastatic melanomas . Current ongoing trials will continue to elucidate these medications and their ultimate impact on melanoma therapy .

properties

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWZRVQXLIRSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209422
Record name MEK-162
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Molecular Weight

441.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors. This process can result in the inhibition of growth factor-mediated cell signaling. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types.
Record name Binimetinib
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Product Name

Binimetinib

CAS RN

606143-89-9
Record name ARRY 438162
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Record name Binimetinib [USAN:INN]
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Record name Binimetinib
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Record name 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide
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Record name Binimetinib
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Synthesis routes and methods

Procedure details

6-(4-Bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid-(2-tert-butoxyethoxy)-amide (Compound 5) monohydrate is added in 3 portions to a premixed solution of Acetonitrile and excess Phosphoric acid (85% aqueous solution) at internal temperature 20-25° C. After stirring for about 15 minutes, the suspension is heated to internal temperature 50-53° C. The suspension is maintained at this temperature for 6 hours, cooled to internal temperature 20-25° C. The mixture is then heated to internal temperature 35-37° C. and diluted with Ethanol-Water (3:1 v/v). EKNS and CEFOK are added, the reaction mixture is stirred approximately 15 minutes and filtered over a funnel coated with CEFOK. The filtrate is cooled to approximately 30° C. 3 N aqueous potassium hydroxide (KOH) is added to the cooled filtrate over a period of 90 minutes until a pH-value of about 8.1 is reached. The suspension is heated to internal temperature 60-63° C., stirred at this temperature for a period of about 2 hours, cooled to 20-23° C. over a period of about 45 minutes, filtered over a funnel, and dried at 50° C. pressure<100 mbar over a period of about 17 hours, providing 6-(4-bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxyethyoxy)-amide (Compound A) as a white powder.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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